SNIPER(ABL)-015 Degradation Potency Compared to Optimized SNIPER(ABL)-39
SNIPER(ABL)-015 exhibits significantly lower degradation potency compared to its more optimized analog, SNIPER(ABL)-39. This difference is attributable to its constituent components: a GNF5 warhead and an MV-1 IAP ligand, versus the dasatinib and LCL161 derivative combination in SNIPER(ABL)-39. This quantitative difference is critical for researchers requiring a less potent tool compound for mechanistic studies or as a baseline comparator [1].
| Evidence Dimension | BCR-ABL Protein Degradation (DC50) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | SNIPER(ABL)-39: 10 nM |
| Quantified Difference | 500-fold less potent |
| Conditions | K562 CML cells; 6-24 hour treatment [1]. |
Why This Matters
This data defines SNIPER(ABL)-015 as a moderate-potency degrader, suitable for experiments where potent degradation is not desired or for establishing a clear structure-activity relationship (SAR) baseline against more potent analogs.
- [1] Shibata N, et al. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017 Aug;108(8):1657-1666. View Source
